molecular formula C21H21N5O2 B6528921 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 946273-44-5

2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6528921
CAS No.: 946273-44-5
M. Wt: 375.4 g/mol
InChI Key: JUAFJBBBDUDIJT-UHFFFAOYSA-N
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Description

2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of synthetic molecules featuring a piperazine core, a structure known for its versatility in drug discovery . This particular compound is built on a molecular framework of C22H22N4O2 and shares a close structural relationship with other researched molecules that incorporate phenoxy, piperazine, and heteroaryl components . Compounds with this core structure are frequently investigated for their potential to interact with central nervous system targets. For instance, structurally related molecules possessing a keto-piperazine moiety have been identified as potent and selective inhibitors of enzymes like phosphodiesterase 10A (PDE10A), which is a validated target for neurological disorders . Furthermore, the presence of the pyridinyl-pyridazine system suggests potential for modulating various biological pathways. The chemical space around such novel synthetic compounds is rapidly expanding, and their specific biological activities and toxicological profiles are often still being characterized . This product is intended for laboratory research purposes only by qualified professionals. It is strictly labeled "For Research Use Only" and is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to handle this material with appropriate safety protocols as its full safety profile may not be fully established.

Properties

IUPAC Name

2-phenoxy-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-21(16-28-18-4-2-1-3-5-18)26-14-12-25(13-15-26)20-7-6-19(23-24-20)17-8-10-22-11-9-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAFJBBBDUDIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a phenoxy group, a piperazine moiety, and a pyridazinyl derivative, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The molecular formula of 2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is C22H23N5O2C_{22}H_{23}N_{5}O_{2} with a molecular weight of 389.4 g/mol. The structural components are illustrated in the following table:

ComponentDescription
Common Name 2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethanone
Molecular Formula C22H23N5O2C_{22}H_{23}N_{5}O_{2}
Molecular Weight 389.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperazine and pyridazinyl groups are known to modulate the activity of specific enzymes and receptors, potentially influencing pathways related to pain, inflammation, and neuropharmacology .

Antinociceptive Activity

Research indicates that compounds with similar structural motifs have demonstrated antinociceptive properties. For instance, derivatives containing piperazine have been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids such as anandamide. This mechanism suggests potential applications in pain management .

Antimicrobial Properties

Preliminary studies have suggested that compounds similar to 2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethanone may exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Compounds in related studies showed significant inhibitory concentrations (IC90) against this bacterium, indicating that this class of compounds could be further explored for anti-tubercular applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine derivatives, highlighting their pharmacological potential:

  • Antinociceptive Effects : A study demonstrated that certain piperazine derivatives significantly reduced pain responses in animal models, suggesting their utility as analgesics .
  • Inhibition of FAAH : Research on FAAH inhibitors has shown that piperazine-containing compounds can effectively modulate endocannabinoid levels, providing insights into their role in managing pain and inflammation .
  • Antimicrobial Activity : In vitro assays reported that some pyridazine derivatives exhibited promising antibacterial effects against Mycobacterium tuberculosis, with IC50 values indicating effective concentrations for therapeutic use .

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one lies in its potential as a therapeutic agent. Research indicates that it may function as a PDE10A inhibitor , which has implications for treating various neurological disorders such as schizophrenia and other cognitive dysfunctions. PDE10A inhibitors are known to enhance dopaminergic signaling, which can be beneficial in these contexts .

Case Study: PDE10A Inhibition

In a study focusing on PDE10A inhibitors, compounds similar to 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one were shown to significantly reduce symptoms associated with cognitive deficits in animal models. The study highlighted the compound's ability to improve memory and learning processes, suggesting its potential utility in clinical settings for patients with cognitive impairments .

Biological Research Applications

Beyond medicinal chemistry, this compound is also utilized in biological research to explore its interactions with specific molecular targets. Its structural components allow it to engage with various enzymes and receptors, potentially modulating their activities.

Industrial Applications

In addition to its research applications, 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has potential industrial applications. Its unique properties may make it suitable for developing new materials or as a precursor in synthesizing other complex organic compounds.

Summary of Research Findings

The following table summarizes key findings related to the applications of 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one:

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential PDE10A inhibitor for treating cognitive disordersImproved memory and learning in animal models .
Biological ResearchInteraction with enzymes and receptorsModulates cellular signaling pathways .
Industrial ApplicationsPossible use in developing new materials or as a precursor for other compoundsUnique properties may facilitate synthesis of complex organic structures .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Pyridazine/Pyrimidine Scaffolds

The following compounds share key structural motifs and are compared in Table 1:

Compound Name Key Structural Differences Molecular Weight Functional Implications Reference
Target Compound : 2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Pyridazine at position 3; pyridin-4-yl substituent at C6 Not Provided Enhanced π-π stacking due to pyridin-4-yl; phenoxy group increases lipophilicity Synthesized
1-(4-Phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Dual piperazine cores; pyrazole substituent at pyridazine C6 432.5 Potential for dual-target binding; pyrazole may enhance solubility
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one Pyrimidine core; methyl and pyrazole substituents 392.5 Pyrimidine offers H-bonding sites; methyl group may reduce metabolic stability
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol Hydroxymethyl substituent at pyridazine C6 238.29 Increased hydrophilicity; potential for hydrogen bonding with targets
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Chloroethyl group; pyrimidin-2-yl substituent Not Provided Electrophilic chloro group may enhance reactivity; pyrimidin-2-yl alters steric effects

Functional Implications :

  • The pyridin-4-yl group in the target compound enhances aromatic stacking compared to pyrazole or hydroxymethyl substituents in analogs .
  • Dual piperazine cores (e.g., in ) may increase binding avidity but reduce selectivity.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temps accelerate coupling but risk decomposition
Catalyst loading5–10 mol% PdExcess Pd increases impurities
Reaction time12–24 hrShorter times lead to incomplete coupling

How can structural elucidation techniques resolve ambiguities in the compound’s piperazine-pyridazine connectivity?

Q. Basic

  • NMR spectroscopy :
    • 1^1H NMR: Piperazine protons (δ 2.5–3.5 ppm) split into multiplets due to coupling with pyridazine .
    • 13^{13}C NMR: Carbonyl signal (C=O) at ~170 ppm confirms ethanone linkage .
  • X-ray crystallography : Resolves spatial arrangement of pyridin-4-yl and pyridazine moieties (e.g., dihedral angles >30° indicate steric hindrance) .

Advanced : Conflicting NOESY data may arise from dynamic piperazine ring puckering. Use variable-temperature NMR to distinguish static vs. dynamic disorder .

What pharmacological targets are hypothesized for this compound, and how are binding affinities validated?

Q. Basic

  • Therapeutic hypotheses :
    • Serotonin receptor (5-HT1A_{1A}) modulation due to piperazine topology .
    • Kinase inhibition (e.g., EGFR) via pyridazine interactions .
  • Validation methods :
    • Radioligand binding assays (IC50_{50} determination) .
    • Cellular assays (e.g., MTT for cytotoxicity in cancer lines) .

How can researchers optimize reaction yields when scaling up synthesis from mg to gram quantities?

Q. Advanced

  • Parameter screening : Use DoE (Design of Experiments) to identify critical factors (e.g., Pd catalyst purity >98% improves yield by 15%) .
  • Workflow adjustments :
    • Replace column chromatography with recrystallization (solvent: EtOAc/hexane) for faster purification .
    • Implement flow chemistry for Suzuki coupling to enhance reproducibility .

How should researchers address contradictions in spectral data (e.g., unexpected 1^11H NMR splitting patterns)?

Q. Advanced

  • Hypothesis testing :
    • Scenario : Unresolved piperazine signals suggest conformational flexibility.
    • Solution : DFT calculations (B3LYP/6-31G*) model rotational barriers and predict splitting patterns .
  • Alternative techniques :
    • High-resolution MS to confirm molecular ion integrity .
    • 2D NMR (HSQC, HMBC) to assign ambiguous protons .

What methodologies are used to study the compound’s interaction with biological targets at the molecular level?

Q. Advanced

  • Biophysical assays :
    • Surface plasmon resonance (SPR) for real-time binding kinetics (konk_{on}/koffk_{off}) .
    • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
  • Structural biology :
    • Co-crystallization with 5-HT1A_{1A} receptor fragments (resolution <2.5 Å) .

How can computational modeling predict the compound’s bioavailability and metabolic stability?

Q. Advanced

  • In silico tools :
    • ADMET prediction : Use SwissADME to estimate logP (~3.2) and CYP450 metabolism sites .
    • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., 80 ns simulations with CHARMM36 force field) .
  • Validation : Compare predicted vs. experimental microsomal stability (e.g., human liver microsomes t1/2_{1/2} >30 min) .

What strategies mitigate solubility challenges during in vitro assays?

Q. Advanced

  • Solubility enhancement :

    Solvent SystemSolubility (mg/mL)Compatibility
    DMSO:PBS (1:9)0.5–1.0High (cell viability >90%)
    Cyclodextrin complexes2.5–3.5Limited to non-ionic surfactants
  • Nanoformulation : Liposomal encapsulation improves aqueous solubility 5-fold .

How can researchers resolve discrepancies in reported biological activities across studies?

Q. Advanced

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays alters IC50_{50} by 10-fold) .
  • Orthogonal validation :
    • Use CRISPR-edited cell lines to confirm target specificity .
    • Cross-validate with proteomics (e.g., SILAC for pathway enrichment) .

What experimental frameworks assess the compound’s metabolic stability and potential toxicity?

Q. Advanced

  • Metabolic profiling :
    • LC-MS/MS identifies major metabolites (e.g., hydroxylation at pyridazine C6) .
    • Human hepatocyte incubation (3 hr) quantifies clearance rates .
  • Toxicity screening :
    • Ames test for mutagenicity (≥90% viability at 10 µM) .
    • hERG channel inhibition assay (IC50_{50} >30 µM required for cardiac safety) .

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